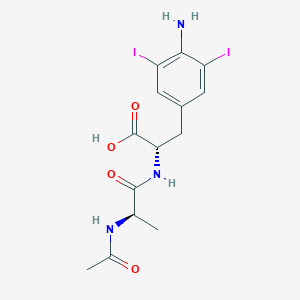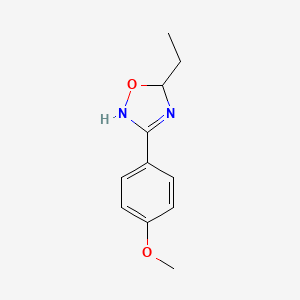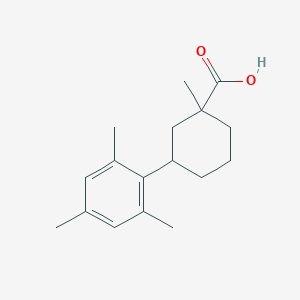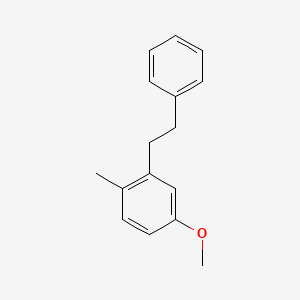![molecular formula C14H20O B14583817 [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol CAS No. 61447-99-2](/img/structure/B14583817.png)
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a 4-methylpent-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation, where a phenyl ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a reduction reaction to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Nitro, sulfonic, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of phenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties and potential as drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of [2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.
3-Penten-2-one, 4-methyl-: An unsaturated ketone with a related structure.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: An epoxide derivative with structural similarities.
Uniqueness
[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol is unique due to the specific arrangement of its functional groups and the presence of both a phenyl ring and an alkyl chain. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61447-99-2 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
[2-methyl-4-(4-methylpent-3-enyl)phenyl]methanol |
InChI |
InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-9,15H,4,6,10H2,1-3H3 |
InChI-Schlüssel |
DEGWYRSBNNCEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCC=C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




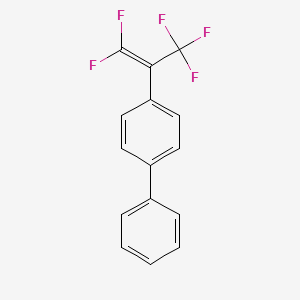
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
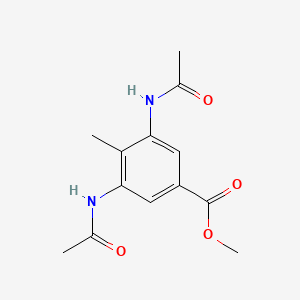

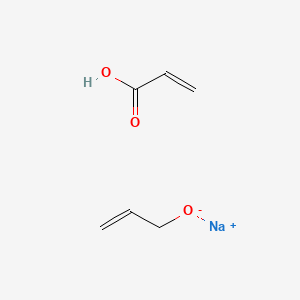

![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
